REACTION_SMILES
|
[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[Cl:20][CH2:21][C:22](=[O:23])[Cl:24].[NH2:1][c:2]1[c:3]([S:11][CH3:12])[n:4][c:5]([CH3:10])[cH:6][c:7]1[S:8][CH3:9].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH2:25]>>[NH:1]([c:2]1[c:3]([S:11][CH3:12])[n:4][c:5]([CH3:10])[cH:6][c:7]1[S:8][CH3:9])[C:22]([CH2:21][Cl:20])=[O:23]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSc1cc(C)nc(SC)c1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CSc1cc(C)nc(SC)c1NC(=O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |